Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-

説明

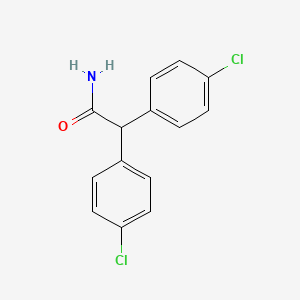

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- (CAS RN: 510-15-6), is a chlorinated aromatic acetamide derivative. Its structure features a benzeneacetamide backbone with a 4-chlorophenyl group at the alpha position and an additional chlorine at the para position of the benzene ring. This compound is a precursor to pesticides like chlorobenzilate (ethyl ester derivative), which was historically used as an acaricide . Its chemical reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents and the acetamide functional group, which facilitate interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

2,2-bis(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLMDCRXONVSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200280 | |

| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52234-91-0 | |

| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Key Intermediate: 4-Chlorophenylacetic Acid

The synthesis of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- typically starts from 4-chlorophenylacetic acid, which is a crucial intermediate. Several methods have been developed for this acid's preparation:

1.1 Benzyl Cyanide Hydrolysis Method

- This method involves hydrolyzing 4-chlorobenzyl cyanide under acidic or alkaline conditions to produce 4-chlorophenylacetic acid.

- A typical process uses aqueous sulfuric acid and controlled heating (100–110 °C) to hydrolyze the nitrile group.

- After reaction completion, crystallization and vacuum drying yield high-purity 4-chlorophenylacetic acid.

- Reported yields are high, approximately 95%, with purity exceeding 99.9% by gas chromatography.

- The process includes steps of acidification, crystallization, washing, and drying to obtain the final product with melting points consistent with literature values (91.5–92.5 °C).

1.2 Oxo Synthesis (Carbonylation) Method

- This approach uses substituted benzyl chloride as a starting material, which undergoes carbonylation in the presence of a catalyst (commonly transition metals like Rh, Re, or Ir complexes).

- Phase transfer catalysts such as quaternary ammonium salts or crown ethers may be employed to enhance reaction efficiency.

- Despite extensive research, this method faces challenges in catalyst recovery and raw material cost, leading to lower yields and limited industrial application.

Summary Table: Preparation of 4-Chlorophenylacetic Acid

| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Benzyl Cyanide Hydrolysis | 4-Chlorobenzyl cyanide | Acidic hydrolysis, 100–110 °C | ~95 | >99.9 | Industrially preferred |

| Oxo Synthesis (Carbonylation) | 4-Chlorobenzyl chloride | Low temp, low pressure, catalyst | Variable | Variable | Catalyst recovery issues |

Conversion of 4-Chlorophenylacetic Acid to Benzeneacetamide Derivative

Once 4-chlorophenylacetic acid is obtained, it is converted into the corresponding amide derivative by amidation processes:

- The acid can be reacted with ammonia or amines under dehydrating conditions to form the benzeneacetamide structure.

- Common dehydrating agents include thionyl chloride or carbodiimides to activate the acid group before amide bond formation.

- Careful control of temperature and stoichiometry ensures high yield and purity.

2.2 Amide Formation via Ester Intermediates

- Alternatively, 4-chlorophenylacetic acid can be converted into its methyl ester by reaction with methanol under acidic conditions.

- The ester is then aminolyzed with ammonia or substituted amines to yield the amide.

- This two-step process often improves reaction control and product purity.

Advanced Synthetic Routes Involving Substituted Benzeneacetamides

Although specific detailed synthetic routes for Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- are limited in open literature, related patent disclosures provide insight into analogous compounds' preparation involving chlorophenyl and piperazinyl derivatives.

- For example, the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid (a compound structurally related via chloro-substituted phenyl groups) involves nucleophilic substitution reactions where chlorinated benzyl derivatives react with amines or piperazine derivatives, followed by ester hydrolysis to yield the acid or amide forms.

- These processes emphasize the importance of controlling leaving groups (chlorine, bromine, sulfonyloxy groups) and reaction conditions to optimize yield and stereochemistry.

Research Findings and Optimization Notes

- Hydrolysis of chlorobenzyl cyanide under acidic conditions remains the most efficient and scalable method for producing high-purity 4-chlorophenylacetic acid, the key precursor.

- Catalyst-based carbonylation methods, while promising, require further development for catalyst recovery and cost-effectiveness before industrial adoption.

- Amidation steps benefit from ester intermediates to improve reaction selectivity and reduce side reactions.

- Purification by crystallization and washing is essential to achieve desired purity levels for pharmaceutical or fine chemical applications.

- Reaction monitoring by gas chromatography and melting point analysis is standard for quality control.

Summary Table: Preparation Workflow for Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-

| Step | Reaction Type | Key Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1. Nitrile Hydrolysis | Acidic hydrolysis | 4-Chlorobenzyl cyanide, H2SO4, 100–110 °C | 4-Chlorophenylacetic acid | ~95%, >99.9% purity |

| 2. Acid Activation | Acid chloride or ester | Thionyl chloride or methanol (acidic) | Acid chloride or methyl ester | High yield |

| 3. Amidation | Ammonia or amine | Ammonia or substituted amines, heat | Benzeneacetamide derivative | High yield |

| 4. Purification | Crystallization | Cooling, washing, drying | Pure benzeneacetamide compound | >99% purity |

化学反応の分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Mechanistic Insight : Acidic hydrolysis follows nucleophilic attack by water on the protonated amide carbonyl, while alkaline hydrolysis involves hydroxide ion deprotonation and subsequent cleavage .

Alkylation and Acylation

The hydroxybutyl substituent and amine groups serve as nucleophiles in alkylation/acylation reactions.

Key Examples:

-

Alkylation : Reaction with γ-halocarboxylates (e.g., ethyl 4-bromobutyrate) in DMF/K₂CO₃ at 120°C produces ester-functionalized derivatives .

-

Acylation : Treatment with chloroacetyl chloride in pyridine yields N-acylated products, enhancing lipophilicity.

Table : Representative Alkylation Conditions

| Substrate | Alkylating Agent | Solvent | Yield |

|---|---|---|---|

| Pyrazolin-3-one derivative | Ethyl 3-bromopropionate | DMF/K₂CO₃ | 78% |

| Piperazinyl ethoxyacetamide | Benzyl bromide | Toluene/TEA | 85% |

Electrophilic Aromatic Substitution

The chlorophenyl rings undergo regioselective electrophilic substitution, though reactivity is attenuated by electron-withdrawing Cl groups.

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at 50°C, yielding meta-nitro derivatives due to Cl’s deactivating effect .

-

Sulfonation : Fuming H₂SO₄ at 100°C introduces sulfonic acid groups predominantly at the para position relative to chlorine .

Limitation : Harsh conditions risk amide bond cleavage, necessitating protective group strategies.

Condensation and Cyclization

The compound participates in cyclocondensation to form heterocycles:

-

Pyridazine Formation : Reaction with hydrazine derivatives at 120°C generates pyrazole[3,4-d]pyridazines, useful in medicinal chemistry .

-

Thieno[3,2-b]piperidine Synthesis : Thermal cyclization of azidoacrylic esters yields fused heterocycles with potential CNS activity .

Example Pathway :

-

Condensation of 2-aminopyridines with nitrophenacyl bromides → Nitroarylated imidazo[1,2-a]pyridines .

-

Reduction of nitro group → Anilines for subsequent acylation .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting chlorophenyl or amide bonds .

Application : Used to synthesize aniline intermediates for further functionalization (e.g., sulfonylation, acylation) .

Sulfonylation and Sulfuration

The hydroxybutyl chain reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonate esters, enhancing solubility .

Notable Reaction :

-

Sulfonylation of 6-methyl-1,2,3,4-tetrahydroquinoline with ArSO₂Cl → Biologically active sulfonamides .

Enzymatic Transformations

Though understudied, in vitro assays suggest cytochrome P450-mediated oxidation of the hydroxybutyl group to ketones, impacting metabolic stability.

科学的研究の応用

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific biological activity.

類似化合物との比較

2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS RN: 433236-41-0)

- Structural Difference : The acetamide nitrogen is substituted with a 4-(morpholin-4-ylsulfonyl)phenyl group.

- This modification could expand its utility in medicinal chemistry compared to the parent compound .

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS RN: 560075-65-2)

- Structural Difference : The alpha-phenyl group is substituted with 2,6-dichlorophenyl instead of 4-chlorophenyl.

- This compound is a known impurity of diclofenac, suggesting shared pharmacological pathways .

Functional Group Variants

(S)-Amino-(4-Chloro-Phenyl)-Acetic Acid (CAS RN: 43189-43-1)

- Structural Difference: The acetamide is replaced by an amino acid (glycine) group with (S)-stereochemistry.

- Impact: The carboxylate and amino groups enable zwitterionic behavior, making it suitable for peptide synthesis or chiral resolution. The 4-chlorophenyl group retains hydrophobic interactions but lacks the acetamide’s hydrogen-bonding capacity .

Chlorobenzilate (Ethyl Ester Derivative, CAS RN: 510-15-6)

- Structural Difference : The acetamide is esterified to an ethyl group.

- Impact : Increased lipophilicity enhances membrane permeability, making it effective as an acaricide. However, ester derivatives are generally more prone to hydrolysis than amides, affecting environmental persistence .

Compounds with Extended Aliphatic Chains

N-[1-(4-Chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide (CAS RN: 92698-15-2)

- Structural Difference : A branched pentan-2-yl chain replaces the alpha-phenyl group.

- This structural feature is common in CNS-targeting drugs but may reduce aqueous solubility .

Key Research Findings

- Electronic Effects : Chlorine substituents on the phenyl rings increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This is critical in pesticide activity, where electron-deficient aromatic systems interact with acetylcholinesterase .

- Environmental Persistence : Ester derivatives (e.g., chlorobenzilate) exhibit shorter half-lives in aquatic systems due to hydrolytic degradation compared to the more stable amide form .

生物活性

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-, also known as a chlorinated derivative of benzeneacetamide, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of benzeneacetamide derivatives often involves interaction with various biological targets, including enzymes and receptors. Research indicates that such compounds may exhibit:

- Inhibition of Enzymatic Activity : Compounds similar to benzeneacetamide have been shown to inhibit enzymes critical for cellular metabolism. For instance, studies have demonstrated that modifications in the amide group can enhance inhibitory potency against specific enzymes involved in metabolic pathways .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of benzeneacetamide derivatives revealed that specific substitutions on the phenyl ring significantly enhanced the inhibitory activity against Cryptosporidium parvum IMPDH. The most potent compound exhibited an IC50 value of 9 nM, indicating high efficacy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of benzeneacetamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain chlorinated derivatives displayed significant bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Research Findings

Recent studies have highlighted the importance of molecular modifications in enhancing the biological activity of benzeneacetamide derivatives. For example:

Q & A

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing 4-chloro-alpha-(4-chlorophenyl)benzeneacetamide?

Answer:

For structural confirmation and purity assessment:

- High-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., ESI+ mode, resolving power ≥ 30,000).

- Multinuclear NMR spectroscopy :

- ¹H NMR in DMSO-d₆: Identify aromatic protons (δ 7.2–7.8 ppm) and amide NH (δ ~8.0 ppm, broad singlet).

- ¹³C NMR: Confirm carbonyl (C=O) at ~168 ppm and chlorinated aromatic carbons.

- Infrared spectroscopy (IR) : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) for purity analysis, referencing methods for structurally related aromatic amides .

Advanced: How can density-functional theory (DFT) enhance the understanding of this compound’s electronic properties?

Answer:

- Functional selection : Apply hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute:

- Molecular electrostatic potential (MEP) surfaces for nucleophilic/electrophilic site identification.

- Frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.

- Vibrational frequency analysis : Compare DFT-calculated IR spectra with experimental data to validate conformers.

- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate DMSO or chloroform environments.

Basic: What crystallographic approaches are effective for determining the solid-state structure?

Answer:

- Data collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : Direct methods via SHELXS , followed by full-matrix refinement with SHELXL .

- Visualization : Generate ORTEP-3 plots to analyze bond lengths/angles and thermal displacement.

- Validation : Ensure R-factor < 5% and check for residual electron density (<0.5 e⁻/ų).

Advanced: How to resolve discrepancies between experimental NMR data and DFT predictions?

Answer:

- Solvent correction : Recalculate chemical shifts using explicit solvent models (e.g., COSMO-RS) instead of gas-phase approximations.

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Spin-spin coupling : Apply the Karplus equation to compare calculated and observed J-values for vicinal protons.

- Tautomer verification : Use 2D NMR (e.g., NOESY) to rule out tautomeric equilibria affecting peak assignments .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Regulatory compliance : Classified under U030 hazardous waste (EPA) .

- Storage : In amber vials under argon at –20°C to prevent hydrolysis/oxidation.

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory.

- Disposal : Incinerate via EPA-approved facilities with halogen scrubbers .

Advanced: How can QM/MM simulations predict environmental degradation pathways?

Answer:

- Model setup : Combine DFT (B3LYP ) for reactive sites with MM (AMBER) for solvation shells.

- Hydrolysis simulation : Use metadynamics to track pH-dependent cleavage of C-Cl and amide bonds.

- Product identification : Validate with LC-HRMS to detect intermediates (e.g., dechlorinated derivatives).

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS : Hypersil GOLD C18 column (2.1 × 50 mm, 1.7 µm), 0.1% formic acid in H₂O/CH₃CN gradient.

- GC-ECD : DB-5MS column (30 m × 0.25 mm) for halogenated byproducts (e.g., 4-chlorophenylacetic acid).

- Validation : Follow ICH Q3A guidelines (impurities < 0.1%) .

Advanced: What strategies refine crystallographic disorder in chlorophenyl groups?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。